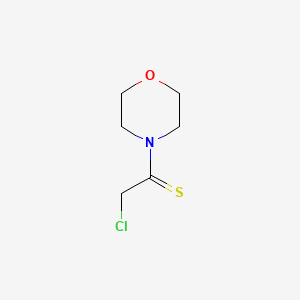

2-Chloro-1-morpholin-4-ylethanethione

Description

IUPAC Name: 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethanethione Molecular Formula: C₁₂H₁₄ClNOS Molecular Weight: 255.76 g/mol Structural Features: This compound features a para-chlorophenyl group attached to an ethanethione backbone, which is further substituted with a morpholine ring. The thione (C=S) group introduces unique electronic and steric properties, distinguishing it from ketones or sulfides. Morpholine contributes to its basicity and solubility in polar solvents .

The chloro substituent enhances electrophilicity at the thione carbon, making it reactive in nucleophilic additions or cyclization reactions.

Properties

Molecular Formula |

C6H10ClNOS |

|---|---|

Molecular Weight |

179.67 g/mol |

IUPAC Name |

2-chloro-1-morpholin-4-ylethanethione |

InChI |

InChI=1S/C6H10ClNOS/c7-5-6(10)8-1-3-9-4-2-8/h1-5H2 |

InChI Key |

RGBJLFJLZHUGDF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-morpholin-4-ylethanethione typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur source, such as hydrogen sulfide or a thiol, to yield the desired thione compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-morpholin-4-ylethanethione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted morpholine derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-morpholin-4-ylethanethione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-1-morpholin-4-ylethanethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects. The specific pathways and targets involved are still under investigation, but it is believed to affect key enzymes and signaling pathways in cells .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: The para-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to ortho-chlorophenyl in the sulfanyl analog . This increases electrophilicity at the thione carbon, favoring nucleophilic attack. Morpholine vs.

Functional Group Impact: Thione (C=S) vs. Ketone (C=O): The thione group in the target compound is less polarizable than a ketone but more nucleophilic due to sulfur’s larger atomic radius. This difference may influence binding affinity in enzyme inhibition studies . Sulfanyl (S-) vs. Aminooxy (-NH-O-): Sulfanyl groups (e.g., ) can participate in disulfide bond formation, while aminooxy groups (e.g., ) are reactive toward carbonyl compounds, enabling bioconjugation .

Biological and Industrial Relevance: Compounds with trifluoromethyl groups (e.g., ) often exhibit enhanced metabolic stability, making them candidates for pharmaceuticals. The target compound lacks this feature but compensates with thione-mediated reactivity . Phenothiazine derivatives () are explored in materials science due to their redox-active properties, whereas the target compound’s applications may focus on synthetic organic chemistry or catalysis .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Not reported | 2.34 | ~10 (DMSO) |

| 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone | 120–125 | 3.01 | ~5 (Ethanol) |

| 2-Aminooxy-1-morpholin-4-ylethanone | 85–90 | 0.89 | >20 (Water) |

Table 2: Reactivity in Nucleophilic Additions

| Compound Name | Reaction with NH₃ | Reaction with Grignard Reagents |

|---|---|---|

| This compound | Forms thioamide | Yields tertiary alcohols |

| 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone | No reaction | Ketone reduction to alcohol |

Hypothesized based on functional group chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.